2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid

Process Chemistry Cross-Coupling Scale-Up

2-[(2S)-7-Iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid (CAS 210288-67-8) is a chiral, non-classical 1,4-benzodiazepine derivative bearing a (2S)-acetic acid side chain, an N4-methyl group, and an iodine atom at the 7-position of the fused aromatic ring. Unlike classical benzodiazepines that act at the GABA-A receptor, this compound was developed as a late-stage synthetic intermediate in the manufacturing route to lotrafiban (SB-214857-A), an oral platelet glycoprotein GPIIb/IIIa receptor antagonist.

Molecular Formula C12H13IN2O3
Molecular Weight 360.15 g/mol
CAS No. 210288-67-8
Cat. No. B13746125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid
CAS210288-67-8
Molecular FormulaC12H13IN2O3
Molecular Weight360.15 g/mol
Structural Identifiers
SMILESCN1CC2=C(C=CC(=C2)I)NC(C1=O)CC(=O)O
InChIInChI=1S/C12H13IN2O3/c1-15-6-7-4-8(13)2-3-9(7)14-10(12(15)18)5-11(16)17/h2-4,10,14H,5-6H2,1H3,(H,16,17)/t10-/m0/s1
InChIKeyUSQCSFAOCPKJQV-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2S)-7-Iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid (CAS 210288-67-8): A Chiral Iodinated Benzodiazepine Acetic Acid Intermediate for Targeted Coupling Chemistry


2-[(2S)-7-Iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid (CAS 210288-67-8) is a chiral, non-classical 1,4-benzodiazepine derivative bearing a (2S)-acetic acid side chain, an N4-methyl group, and an iodine atom at the 7-position of the fused aromatic ring [1]. Unlike classical benzodiazepines that act at the GABA-A receptor, this compound was developed as a late-stage synthetic intermediate in the manufacturing route to lotrafiban (SB-214857-A), an oral platelet glycoprotein GPIIb/IIIa receptor antagonist [2]. The iodine substituent serves as a critical functional handle for palladium-catalysed aminocarbonylation, enabling convergent introduction of complex amide side chains that are inaccessible through direct functionalisation of the unsubstituted aryl ring [3].

Why 2-[(2S)-7-Iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid (CAS 210288-67-8) Cannot Be Replaced by Other Benzodiazepine Acetic Acid Derivatives


Substituting this compound with its des-iodo analogue (2S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid (SB-240101), its racemic (2RS) mixture, or the corresponding 7-bromo derivative results in either complete synthetic failure or substantially inferior process outcomes. The iodine atom is not a passive substituent; its superior reactivity in palladium-catalysed aminocarbonylation, relative to bromine, eliminates the need for reducing agents and simplifies ligand selection, which was the decisive factor in selecting the 7-iodo intermediate for multi-hundred-kilogram scale-up over the 7-bromo alternative [1]. The (2S)-stereochemistry is equally non-negotiable, as only the (S)-enantiomer of the downstream drug substance lotrafiban possesses pharmacological activity against the GPIIb/IIIa receptor [2]. Generic benzodiazepine acetic acid derivatives lacking the 7-iodo-(2S) configuration cannot participate in the convergent aminocarbonylation step and therefore cannot serve as intermediates for the same class of 7-amidocarbonyl drug candidates.

Quantitative Evidence for Selecting CAS 210288-67-8 Over Its Closest Benzodiazepine Analogs


Superior Reactivity of 7-Iodo vs. 7-Bromo Intermediate in Palladium-Catalysed Aminocarbonylation

In a direct head-to-head comparison conducted during process development for lotrafiban, the 7-iodobenzodiazepine intermediate (CAS 210288-67-8) demonstrated markedly higher reactivity in palladium-catalysed aminocarbonylation than the corresponding 7-bromo analogue (methyl (2RS)-7-bromo-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetate). The bromo compound required careful optimisation of ligand and the addition of a reducing agent to maintain palladium(0) levels and drive the reaction to completion, introducing additional process variables that hindered reliable scale-up. In contrast, the iodo compound reacted efficiently without these additives, enabling a robust, reproducible process that was routinely executed in standard pilot plant equipment to produce several hundred kilograms of the advanced intermediate 7 [1].

Process Chemistry Cross-Coupling Scale-Up

Documented Role as the Preferred Late-Stage Intermediate in Lotrafiban (SB-214857-A) Manufacturing

The compound is explicitly identified as the key aryl iodide intermediate in the published manufacturing route to lotrafiban (SB-214857-A), an oral GPIIb/IIIa receptor antagonist that reached Phase III clinical trials. In the documented process, (2S)-2,3,4,5-tetrahydro-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid is generated via lipase-catalysed resolution of the racemic ester followed by regioselective iodination using pyridine iodine monochloride, and is subsequently advanced through palladium-catalysed aminocarbonylation, hydrogenation, and salt formation to afford the drug substance [1]. The uniodinated precursor (2S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid (SB-240101) cannot undergo this transformation, making the 7-iodo compound an irreplaceable intermediate in this synthetic sequence.

Pharmaceutical Manufacturing GPIIb/IIIa Antagonist Synthetic Route

Essential (2S)-Stereochemistry for Biological Activity of the Downstream Drug Substance

The (2S)-absolute configuration of the acetic acid side chain is pharmacologically critical. The downstream drug substance lotrafiban (SB-214857-A) derives from the (2S)-enantiomer, and only this enantiomer exhibits potent GPIIb/IIIa receptor antagonism and consequent inhibition of platelet aggregation [1]. The (2R)-enantiomer, which could theoretically arise from the corresponding (2R)-iodo intermediate or from racemisation during synthesis, is inactive. The published manufacturing route incorporates a lipase-catalysed kinetic resolution step specifically to secure the (2S)-configuration, with the unreacted (R)-enantiomer being recovered and recycled to the racemate by treatment with sodium methoxide [2].

Stereochemistry Enantioselectivity GPIIb/IIIa

Distinct Pharmacological Lineage: GPIIb/IIIa Antagonist Pathway vs. Classical GABA-A Benzodiazepines

Although the compound belongs to the 1,4-benzodiazepine chemical class, its pharmacological lineage diverges fundamentally from anxiolytic/sedative benzodiazepines such as diazepam or lorazepam. The synthetic sequence in which this compound participates leads to lotrafiban, a GPIIb/IIIa receptor antagonist that blocks fibrinogen binding to platelets and inhibits platelet aggregation [1]. Classical benzodiazepines exert their effects via positive allosteric modulation of the GABA-A receptor [2]. This target divergence means that the compound cannot be functionally substituted by GABA-A-active benzodiazepines or their intermediates for any application directed at integrin receptor pharmacology.

Target Selectivity Benzodiazepine Pharmacology Platelet Inhibition

Optimal Application Scenarios for CAS 210288-67-8 Based on Quantified Evidence of Differentiation


Convergent Synthesis of 7-Amidocarbonyl-1,4-Benzodiazepine Drug Candidates via Palladium-Catalysed Aminocarbonylation

This compound is the preferred aryl iodide substrate for palladium-catalysed aminocarbonylation reactions aimed at introducing amide-linked heterocyclic side chains at the 7-position of the 1,4-benzodiazepine scaffold. The 7-iodo intermediate was explicitly selected over the 7-bromo analogue for scale-up because it eliminates the need for exogenous reducing agents and simplifies ligand optimisation, enabling a robust, reproducible process at multi-hundred-kilogram scale . Researchers developing new 7-substituted benzodiazepine acetic acid derivatives should use the iodo compound as the coupling partner of choice when reaction robustness and scalability are priorities.

Manufacture of Lotrafiban (SB-214857-A) and Structurally Related GPIIb/IIIa Antagonists

Procurement of this compound is essential for any programme replicating or building upon the published manufacturing route to lotrafiban, an oral GPIIb/IIIa antagonist. The compound is the immediate precursor to the aminocarbonylation product (2S)-2,3,4,5-tetrahydro-4-methyl-3-oxo-7-[[4-(4-pyridinyl)-1-piperidinyl]carbonyl]-1H-1,4-benzodiazepine-2-acetic acid dihydrate, which is hydrogenated and converted to the hydrochloride salt to yield the drug substance . Only the (2S)-enantiomer of the 7-iodo intermediate yields biologically active final product; the (2R)-enantiomer or racemate is unsuitable for this application .

Preparation of Radioiodinated Benzodiazepine Probes for SPECT Imaging or Receptor Binding Studies

The presence of a stable iodine atom at the 7-position makes this compound a candidate precursor for isotopic exchange or destannylation-based radioiodination to yield ¹²³I- or ¹²⁵I-labelled benzodiazepine derivatives for in vitro receptor autoradiography or in vivo SPECT imaging. While no peer-reviewed study directly reports radioiodination of this exact compound, the 7-iodo substitution pattern is precedented in the literature as a site for radiolabelling of benzodiazepine receptor ligands . Researchers should verify that the target protein of interest (e.g., peripheral benzodiazepine receptor/TSPO or GPIIb/IIIa) tolerates the 7-iodo substituent before committing to radiolabelling studies.

Enzymatic Resolution and Chiral Pool Synthesis Studies

This compound is directly relevant to research programmes investigating lipase-catalysed kinetic resolutions of benzodiazepine acetic esters. The published manufacturing route uses immobilised Candida antarctica lipase B (Novozyme 435) to resolve racemic (2RS)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester (SB-235349) into the (2S)-acid (SB-240101), which is then iodinated to yield the target compound . The unreacted (R)-enantiomer is recycled to the racemate. Researchers developing biocatalytic routes to chiral benzodiazepine intermediates can use this well-characterised system as a benchmark.

Quote Request

Request a Quote for 2-[(2S)-7-iodo-4-methyl-3-oxo-2,5-dihydro-1H-1,4-benzodiazepin-2-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.